molecular formula C2H5ClN2O B3339979 (1Z)-2-chloro-N'-hydroxyethanimidamide CAS No. 1403889-97-3

(1Z)-2-chloro-N'-hydroxyethanimidamide

Cat. No. B3339979
CAS RN: 1403889-97-3
M. Wt: 108.53 g/mol
InChI Key: XCARGDPHZYJCMU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s occurrence in nature or its synthetic preparation .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of the reaction conditions, reagents, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the conditions under which the reaction occurs, the yield of the product, and the properties of the product .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Proteomics Research

“(1Z)-2-chloro-N’-hydroxyethanimidamide” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as in the analysis of protein expression, the study of post-translational modifications, or the identification of interaction partners.

Antibacterial and Antibiofilm Properties

Nicotinamide derivatives, including “(1Z)-2-chloro-N’-hydroxyethanimidamide”, have been studied for their antibacterial and antibiofilm properties . These compounds have been tested against various bacteria, including Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria like E. coli, P. aeruginosa, and K. pneumoniae .

Computational Analyses

This compound, along with other nicotinamide derivatives, has been investigated computationally . Computational analyses can provide insights into the electronic properties of these compounds, which can be useful in understanding their reactivity and interactions with other molecules .

Synthesis of New Compounds

“(1Z)-2-chloro-N’-hydroxyethanimidamide” can serve as a building block in the synthesis of new compounds . By reacting this compound with other reagents, chemists can create a variety of new molecules with potential applications in various fields of research .

Biochemical Research

As a biochemical, “(1Z)-2-chloro-N’-hydroxyethanimidamide” can be used in a variety of research applications . For instance, it could be used in studies of enzyme kinetics, in the development of new assays, or in the investigation of cellular processes .

Advanced Battery Science

While there’s no direct mention of “(1Z)-2-chloro-N’-hydroxyethanimidamide” in advanced battery science, it’s worth noting that many chemicals are used in this field . Given its unique properties, it’s possible that this compound could find applications in the development of new battery technologies .

Mechanism of Action

The mechanism of action is more relevant to bioactive compounds. It involves studying how the compound interacts with biological systems. For drugs, it would involve understanding how the drug interacts with its target in the body .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the handling and use of the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and upcoming methods for its synthesis .

properties

IUPAC Name

2-chloro-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCARGDPHZYJCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954390
Record name Chloro-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-chloro-N'-hydroxyethanimidamide

CAS RN

3272-96-6
Record name Chloro-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N'-hydroxyethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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